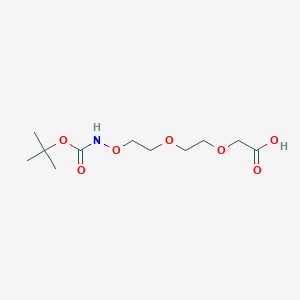

Boc-Aminooxy-PEG2-CH2COOH

Description

Overview of Heterobifunctional PEGylated Linkers in Chemical Biology Research

Heterobifunctional linkers are molecules that act as bridges, connecting different molecular entities, such as proteins, peptides, or small molecule drugs. bldpharm.com The "heterobifunctional" nature means they possess two distinct reactive functional groups at their termini. thermofisher.com This design allows for specific, stepwise reactions. For instance, one end of the linker can be reacted with a corresponding functional group on a target protein, while the other end remains available to react with a second molecule, like a therapeutic agent or a fluorescent dye. nih.gov

The incorporation of a Polyethylene Glycol (PEG) chain into these linkers has become a common strategy in chemical biology. chempep.com These "PEGylated" linkers are instrumental in the design of complex biomolecular constructs, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). biochempeg.comchemicalbook.com In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, which then targets specific cancer cells. biochempeg.com The linker's properties are critical for the stability and effectiveness of the ADC. biochempeg.com Similarly, PROTACs are bifunctional molecules that bring a target protein and an E3 ligase into proximity, leading to the degradation of the target protein, and linkers are essential for their design and function. bldpharm.com

Significance of Polyethylene Glycol (PEG) in Enhancing Linker Properties for Research Applications

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com When used as a spacer in linker molecules, PEG imparts several beneficial properties to the resulting conjugates. chempep.comprecisepeg.com

Key properties endowed by PEG include:

Biocompatibility and Reduced Immunogenicity: PEG is generally non-toxic and does not provoke a significant immune response in the body. biochempeg.comcreativepegworks.com This "stealth" characteristic is crucial for therapeutic applications, as it can help prevent the rapid clearance of a PEGylated molecule by the immune system, thereby extending its circulation time in the bloodstream. biochempeg.comnih.gov

Flexibility and Reduced Steric Hindrance: The PEG chain is highly flexible, providing conformational freedom to the linker. thermofisher.comchempep.com This flexibility can be advantageous in bioconjugation, ensuring that the attached molecules (e.g., an antibody and a drug) can maintain their proper three-dimensional structure and biological function without interfering with each other. thermofisher.com

The use of monodisperse PEG linkers, which have a precisely defined length and molecular weight, allows for the creation of uniform and well-characterized conjugates, a significant advantage over polydisperse PEG mixtures. biochempeg.com

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-11(2,3)19-10(15)12-18-7-6-16-4-5-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACXAXGVXHCHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of T Boc Aminooxy Peg2 Ch2co2h

Synthetic Routes for t-Boc-Aminooxy-PEG2-CH2CO2H and Related Oligo(ethylene glycol) Linkers

The synthesis of heterobifunctional oligo(ethylene glycol) (OEG) linkers like t-Boc-Aminooxy-PEG2-CH2CO2H is a precise process that involves creating asymmetry and introducing specific functionalities. These linkers are valuable in bioconjugation and molecular assembly, where the defined spacer length and orthogonal reactive ends are critical. nih.gov

Precursor Synthesis and Functional Group Introduction

The construction of complex linkers such as t-Boc-Aminooxy-PEG2-CH2CO2H begins with the synthesis and modification of suitable precursors. A common strategy involves the desymmetrization of a symmetrical OEG, such as diethylene glycol (the "PEG2" unit), by selectively modifying one of its terminal hydroxyl groups. nih.govrsc.org

For the target molecule, the synthesis would logically proceed through several key steps:

Preparation of the PEG Spacer : A diethylene glycol unit serves as the core spacer. One hydroxyl group is protected to allow for selective modification of the other.

Introduction of the Carboxylic Acid Moiety : The free hydroxyl group can be converted to a carboxylic acid. A common method is oxidation, or more frequently, alkylation with a protected haloacetic acid ester (e.g., t-butyl bromoacetate), followed by deprotection of the ester to yield the carboxylic acid. The terminal carboxylic acid is reactive with primary amine groups in the presence of activators to form a stable amide bond. chemicalbook.comdcchemicals.comcreative-biolabs.com

Functionalization with the Aminooxy Group : The protecting group on the other end of the PEG spacer is removed to reveal the second hydroxyl group. This hydroxyl can then be converted into an aminooxy group. This transformation can be achieved via a Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis, or by converting the alcohol to a good leaving group (like a tosylate or mesylate) and subsequent displacement with a protected hydroxylamine (B1172632) derivative. nih.govrsc.org

Boc Protection : The newly introduced aminooxy group is then protected with a t-butyloxycarbonyl (Boc) group. This is typically accomplished by reacting the aminooxy-functionalized intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.orgjk-sci.com This step yields the final t-Boc-Aminooxy-PEG2-CH2CO2H molecule.

An alternative approach could involve coupling a pre-formed Boc-aminooxy-PEG2-alcohol with a protected acetic acid derivative. The synthesis of heterobifunctional PEGs often relies on the activation of terminal hydroxyl groups, for instance by converting them to tosylates (PEG-OTs) or mesylates, to facilitate nucleophilic substitution. rsc.orgresearchgate.net

Polyethylene Glycol Chain Elongation and Incorporation Strategies

While t-Boc-Aminooxy-PEG2-CH2CO2H contains a short, discrete PEG unit, the methodologies for its synthesis are related to broader strategies for creating longer, monodisperse PEG chains. acs.org These strategies are essential for producing linkers with varying lengths to fine-tune properties like solubility and spacing in larger molecular constructs.

Several key strategies for controlled PEG chain elongation have been developed:

Iterative Coupling : This is a stepwise approach where OEG units are added one at a time or in small blocks. It often involves using orthogonal protecting groups to selectively deprotect one end of the chain for further elongation. acs.orgrsc.org For example, an acid-labile group like dimethoxytrityl (DMTr) and a base-labile group can be used, allowing for sequential additions. nih.gov

Chain Doubling/Tripling : These methods involve the reaction of bifunctional PEG precursors to rapidly increase the chain length. For instance, a bidirectional iterative coupling route has the advantage of using the same monomer in each elongation step. nih.gov

Macrocyclic Sulfate (B86663) Addition : An efficient method for PEG elongation involves the iterative addition of a tetraethylene glycol macrocyclic sulfate. This approach circumvents the need for protecting groups during the elongation process, thereby reducing the number of synthetic steps. csic.es

Click Chemistry : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is another powerful tool. Azide- and alkyne-terminated OEG precursors can be "clicked" together to generate significantly longer, discrete PEG linkers in high yield. nih.govrsc.org

These methods allow for the precise synthesis of PEGs with a defined number of ethylene (B1197577) oxide units, avoiding the dispersity inherent in polymerized PEG. acs.orgrsc.org

Table 1: Comparison of PEG Elongation Strategies

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Iterative Coupling | Stepwise addition of OEG monomers using orthogonal protecting groups (e.g., DMTr, Benzyl). | High control over chain length and functionality. | Requires multiple protection/deprotection steps; may require purification after each step. | acs.orgrsc.orgnih.gov |

| Chain Doubling | Uses bidirectional coupling of the same monomer to rapidly increase chain length. | Fewer steps for significant elongation compared to monomer addition. | Can be synthetically complex to set up the initial precursors. | nih.gov |

| Macrocyclic Sulfate Addition | Iterative ring-opening reaction of a TEG-macrocyclic sulfate with a PEG-alcohol. | Avoids protection/deprotection steps during elongation; high yields. | Requires synthesis of the specific macrocyclic sulfate reagent. | csic.es |

| Click Chemistry (CuAAC) | Coupling of azide- and alkyne-terminated OEG precursors. | High efficiency, high yield, and bioorthogonal reaction conditions. | Requires synthesis of terminally functionalized azide (B81097) and alkyne precursors. | nih.govrsc.org |

Protective Group Chemistry: t-Butyloxycarbonyl (Boc) Group

The t-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, prized for its stability and specific cleavage conditions. jk-sci.com

Principles of Boc Protection in Amine Functionalization

The Boc group is used to temporarily mask the reactivity of an amine or, in this case, an aminooxy functionality. jk-sci.com This protection is critical during synthetic steps that involve reagents that could otherwise react with the free amine, such as the activation of the carboxylic acid group.

The protection reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. jk-sci.com The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating a t-butyl carbonate leaving group that subsequently decomposes to the stable byproducts carbon dioxide and t-butoxide. jk-sci.commasterorganicchemistry.com

A key feature of the Boc group is its stability under a wide range of conditions, including basic hydrolysis and catalytic reduction, which would cleave other common protecting groups like Fmoc or Cbz, respectively. organic-chemistry.orgmasterorganicchemistry.comtcichemicals.com This stability allows for orthogonal protection strategies, where different protecting groups can be removed selectively in a multi-step synthesis. organic-chemistry.orgnumberanalytics.com

Strategies and Conditions for Selective t-Boc Deprotection in Complex Syntheses

The removal of the Boc group is most commonly achieved under acidic conditions. wikipedia.org The acid-lability of the Boc group stems from the formation of the highly stable t-butyl cation upon cleavage. organic-chemistry.org

A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule. The general mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid. masterorganicchemistry.com This is followed by the elimination of the t-butyl group as a stable carbocation. The resulting unstable carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine as an ammonium (B1175870) salt. jk-sci.commasterorganicchemistry.com

Common acid-catalyzed deprotection methods include:

Trifluoroacetic Acid (TFA) : A solution of TFA, often in a solvent like dichloromethane (B109758) (DCM), is the most common method for Boc cleavage. jk-sci.comwikipedia.org It is highly effective and rapid. However, the strong acidity can cleave other acid-sensitive groups, such as t-butyl esters. researchgate.net Scavengers like anisole (B1667542) may be added to trap the liberated t-butyl cation and prevent side reactions. wikipedia.org

Hydrogen Chloride (HCl) : HCl in an organic solvent, such as methanol (B129727), dioxane, or ethyl acetate (B1210297), is another widely used reagent system. wikipedia.orgnih.gov A 4 M solution of HCl in dioxane is noted for its ability to rapidly and selectively deprotect N-Boc groups in the presence of other acid-labile groups like tert-butyl esters. researchgate.net

Milder Acidic Conditions : For substrates with multiple acid-sensitive groups, milder or more selective conditions have been developed. Using concentrated sulfuric acid in tert-butyl acetate or methanesulfonic acid in a tBuOAc:CH₂Cl₂ mixture has been shown to selectively cleave N-Boc groups while leaving t-butyl esters intact. researchgate.net Another mild method involves using oxalyl chloride in methanol, which may proceed via the in-situ generation of HCl. nih.govrsc.org

The ability to selectively remove the Boc group is fundamental to the utility of linkers like t-Boc-Aminooxy-PEG2-CH2CO2H, as it allows for the sequential unmasking of the aminooxy group for conjugation after the carboxylic acid end has been coupled to another molecule. chemicalbook.combroadpharm.com

Table 2: Selected Acid-Catalyzed Boc Deprotection Methodologies

| Reagent/System | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 25-50% v/v), room temperature. | Very common and effective. Can cleave other acid-labile groups (e.g., t-butyl esters). | jk-sci.commasterorganicchemistry.comwikipedia.org |

| Hydrogen Chloride (HCl) | 4 M solution in dioxane or in solvents like methanol or ethyl acetate. | Highly effective. 4 M HCl in dioxane can be selective for N-Boc over t-butyl esters. | wikipedia.orgresearchgate.net |

| Sulfuric Acid (H₂SO₄) | 1.5–3.0 equivalents in tert-butyl acetate (tBuOAc). | Reported to be selective for N-Boc groups in the presence of t-butyl esters. | researchgate.net |

| Oxalyl Chloride / Methanol | (COCl)₂ in MeOH, room temperature, 1-4 hours. | A mild method for deprotection, tolerant of other acid-labile groups. | nih.govrsc.org |

| Cerium(III) Chloride / Sodium Iodide | CeCl₃·7H₂O-NaI system in acetonitrile (B52724). | Reported for selective deprotection of N-Boc groups in the presence of t-butyl esters. | researchgate.net |

Mechanistic Investigations of Boc Cleavage Kinetics

The removal of the Boc protecting group is a critical step to unmask the reactive aminooxy functionality. This deprotection is typically achieved under acidic conditions. Kinetic studies reveal that the reaction mechanism and rate are highly dependent on the nature of the acid and the solvent system used.

The deprotection of Boc-protected amines is an acid-catalyzed process. nih.govacs.org The reaction initiates with the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate, which is often the rate-limiting step. nih.gov This fragmentation yields a tert-butyl cation, carbon dioxide, and the deprotected amine. researchgate.net

Kinetic investigations into the HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govacs.orgresearchgate.netscribd.com This suggests a mechanism where a second molecule of the acid participates in the rate-determining step, likely by facilitating the separation of the ion pair formed after the initial fragmentation of the protonated carbamate (B1207046). nih.govacs.orgresearchgate.net This second-order dependence has been observed with strong acids like HCl, sulfuric acid, and methanesulfonic acid. nih.govacs.orgresearchgate.net

In contrast, when using acids like trifluoroacetic acid (TFA), a large excess of the acid is often required to achieve a reasonable reaction rate. nih.govacs.orgresearchgate.net The kinetics with TFA can even show an inverse dependence on the concentration of the trifluoroacetate (B77799) counter-ion, suggesting a more complex mechanism. nih.govresearchgate.net The choice of solvent can also significantly impact the reaction rate, with factors like solvent polarity and the ability to solvate the charged intermediates playing a crucial role. acs.org

| Acid Catalyst | Observed Kinetic Order | Relative Rate | Notes |

|---|---|---|---|

| HCl | Second-order in [HCl] nih.govacs.orgresearchgate.net | Fast | Efficient deprotection with catalytic amounts. |

| H2SO4 | Second-order in [H2SO4] nih.govresearchgate.net | Fast | Similar mechanism to HCl catalysis. |

| TFA | Complex; can be inverse in [TFA] nih.govresearchgate.net | Slower | Often requires a large excess of acid. researchgate.net |

Carboxylic Acid Activation and Conjugation Reactions

The carboxylic acid terminus of t-Boc-aminooxy-PEG2-CH2CO2H allows for the formation of stable amide bonds with primary amine-containing molecules. This process requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used as "zero-length" crosslinkers to facilitate amide bond formation. taylorandfrancis.comthermofisher.com The mechanism begins with the reaction of the carboxylic acid with EDC, which activates the carboxyl group to form a highly reactive O-acylisourea intermediate. taylorandfrancis.comthermofisher.comchemistrysteps.comthermofisher.com This intermediate is susceptible to nucleophilic attack by a primary amine.

However, the O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid, or rearrange into a stable, unreactive N-acylurea byproduct. thermofisher.comthermofisher.compeptide.com To improve coupling efficiency and suppress these side reactions, EDC is often used in combination with an amine-coupling reagent like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. taylorandfrancis.comcitizendium.org

The addition of NHS provides an alternative reaction pathway. The O-acylisourea intermediate reacts rapidly with NHS to form a semi-stable NHS ester. taylorandfrancis.comcitizendium.org This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate but is still highly reactive towards primary amines, allowing for a more controlled, two-step coupling process. taylorandfrancis.comthermofisher.com This reaction is typically performed in buffers at a pH range of 4.5 to 7.2. taylorandfrancis.comthermofisher.com

Once the carboxylic acid is activated, typically as an NHS ester, it readily reacts with a molecule containing a primary amine. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the activated ester. researchgate.netresearchgate.net This leads to the formation of a tetrahedral intermediate.

The subsequent collapse of this intermediate results in the formation of a stable amide bond and the release of the NHS leaving group. thermofisher.com This reaction is most efficient at a pH range of 7.2 to 8.5. thermofisher.combroadpharm.com Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the activated ester. broadpharm.com The kinetics of this aminolysis reaction are influenced by factors such as the concentration of the reactants, pH, and the steric hindrance around the reacting centers. researchgate.netacs.org

Mechanisms of Carboxylic Acid Activation Using Carbodiimides and Amine Coupling Reagents

Aminooxy Reactivity and Oxime Ligation Chemistry

Following the deprotection of the Boc group, the exposed aminooxy group (–ONH2) becomes available for reaction. This functionality provides a highly selective method for conjugation known as oxime ligation.

Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond (C=N–O). acs.orgnih.gov The reaction proceeds through a two-step mechanism. The first step is the nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. nih.gov

The second, rate-determining step is the acid-catalyzed dehydration of this carbinolamine intermediate to yield the final oxime product. nih.gov The reaction is highly chemoselective because the aminooxy group is a significantly stronger nucleophile than other functional groups typically found in biomolecules, such as alcohols or even primary amines at physiological pH. The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic pH range of 4 to 6.5. nih.govnih.govrsc.org This is because the dehydration step is subject to general acid catalysis, but at very low pH, the aminooxy nucleophile becomes protonated and non-reactive. nih.gov Ketones generally react more slowly than aldehydes due to greater steric hindrance and reduced electrophilicity of the carbonyl carbon. researchgate.net

While oxime ligation can proceed without a catalyst, its rate at neutral pH can be slow, which is a limitation for many biological applications that require physiological conditions (pH ~7.4). researchgate.netacs.org To overcome this, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are employed to accelerate the reaction. nih.govexlibrisgroup.comsioc-journal.cn

The catalytic mechanism involves the rapid formation of a protonated Schiff base intermediate between the aniline catalyst and the carbonyl compound (aldehyde or ketone). rsc.org This Schiff base is more reactive towards transimination (exchange of the imine) with the aminooxy compound than the original carbonyl. rsc.orgrsc.org This catalytic pathway effectively lowers the activation energy for the reaction, leading to a significant rate enhancement, which can be up to 400-fold under acidic conditions and 40-fold at neutral pH. nih.govrsc.org

Researchers have developed more efficient second- and third-generation catalysts. For instance, substituted anilines with electron-donating groups, such as p-phenylenediamine, have been shown to be superior catalysts to aniline, especially at neutral pH. acs.org These catalysts can significantly increase reaction rates even at low millimolar concentrations, making oxime ligation a more rapid and versatile tool for bioconjugation in aqueous environments. acs.org

| Catalyst | Optimal pH Range | Relative Rate Enhancement (vs. uncatalyzed) | Key Features |

|---|---|---|---|

| None | 4.0 - 5.0 nih.govnih.gov | 1x | Slow at neutral pH. researchgate.net |

| Aniline | 4.5 - 7.0 nih.govexlibrisgroup.com | Up to 400x nih.govrsc.org | The classical nucleophilic catalyst for this reaction. sioc-journal.cn |

| p-Phenylenediamine | 4.0 - 7.0 acs.org | ~19-fold faster than aniline at pH 7 acs.org | Highly effective at neutral pH, even at low concentrations. acs.org |

Stability and Selectivity of Oxime Linkages under Research Conditions

The formation of an oxime bond, resulting from the reaction of an aminooxy group (like the one in deprotected t-Boc-Aminooxy-PEG2-CH2CO2H) and a carbonyl group (an aldehyde or ketone), is a cornerstone of bioconjugation. nih.govrsc.org This linkage is valued for its high chemoselectivity and considerable stability under physiological conditions. nih.govaxispharm.com However, the stability is not absolute and is influenced by a variety of factors, making it a tunable feature for different research applications.

Intrinsic Stability and Hydrolysis

The oxime linkage (C=N-O) is generally more stable than the related hydrazone linkage (C=N-NH). nih.govraineslab.com The hydrolytic stability of these carbon-nitrogen double bonds is a critical factor in their application. nih.gov Hydrolysis, the reverse reaction of condensation, can occur in aqueous media, but oximes exhibit significantly greater resistance to this process compared to hydrazones. nih.govnih.gov For instance, studies comparing isostructural conjugates have shown that the rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones. nih.gov

The intrinsic stability is also affected by the electronic and steric nature of the substituents on the carbonyl compound. nih.gov Oximes formed from ketones are generally more stable than those derived from aldehydes. nih.gov Furthermore, aromatic aldehydes and α-oxo acids are frequently used in bioconjugation as they form more thermodynamically stable oximes. nih.gov

Influence of pH on Stability

The pH of the surrounding medium has a pronounced effect on both the formation and the stability of oxime linkages. The formation reaction is typically fastest under mildly acidic conditions (pH 4-6). researchgate.net This is because the reaction mechanism involves a rate-limiting dehydration step that is catalyzed by acid. researchgate.net

Conversely, the hydrolysis of the oxime bond is also catalyzed by acid. nih.gov While stable at neutral pH (around 7.4), the linkage becomes more labile under strongly acidic conditions, which promote protonation and subsequent cleavage. researchgate.netresearchgate.net Some oximes, however, show maximum stability in the pH range of 2 to 3. nih.gov The rate of hydrolysis generally decreases as the pH increases from acidic to neutral. rsc.org This pH-dependent stability allows for the design of systems where a conjugate is stable under physiological conditions but can be cleaved by lowering the pH.

Table 1: Effect of pD on the Half-Life of Conjugate Hydrolysis

| Conjugate Type | pD 5.0 | pD 7.0 | pD 9.0 |

|---|---|---|---|

| Alkylhydrazone | 0.4 h | 15 h | >100 h |

| Acylhydrazone | 1.1 h | 29 h | >100 h |

| Oxime | >100 h | >100 h | >100 h |

Selectivity of Oxime Ligation

One of the most significant advantages of oxime ligation is its exceptional selectivity. nih.gov The reaction is considered bioorthogonal, meaning it can proceed in a complex biological environment without interfering with native biochemical processes. nih.gov This high selectivity stems from the fact that aminooxy and carbonyl groups are relatively rare in naturally occurring biomolecules, thus minimizing off-target reactions. researchgate.net This allows for the precise and covalent tagging of biomolecules in vitro and in vivo. nih.gov The reaction proceeds efficiently without the need for potentially problematic metal catalysts. nih.gov

Aniline and its derivatives are often used as catalysts to significantly accelerate the rate of oxime formation, especially at neutral pH. rsc.orgnih.gov Aniline catalysis can increase reaction rates by a factor of up to 40 at neutral pH and even more under slightly acidic conditions. nih.gov More recently, saline has also been identified as a non-toxic catalyst that can accelerate oxime formation at physiological pH in a concentration-dependent manner. researchgate.net

Conditions for Oxime Linkage Cleavage

While oximes are lauded for their stability, there are conditions under which the linkage can be intentionally cleaved. This reversibility can be advantageous for applications like drug delivery, where a therapeutic agent needs to be released from its carrier at a target site.

Cleavage is typically achieved under specific chemical conditions:

Acidic Hydrolysis : As mentioned, strong acidic conditions can promote hydrolysis. Refluxing in acid is an effective method for cleaving the oxime bond. nih.gov

Transoximation : The oxime linkage can undergo an exchange reaction, known as transoximation, in the presence of an excess of a free aminooxy-containing compound or a highly reactive carbonyl compound. rsc.org

Reductive Cleavage : The N-O bond within the oxime ether can be cleaved reductively using reagents like samarium diiodide (SmI₂), which generates an iminyl radical and can lead to further transformations. acs.org

Oxidative Cleavage : A variety of oxidizing agents can cleave oximes to regenerate the parent carbonyl compound. Reagents such as phenyl iodonium (B1229267) (III) diacetate (PIDA) and polymer-supported versions have been used for this purpose under mild conditions. researchgate.net

Table 2: Comparison of Second-Order Rate Constants for Ligation Reactions

| Ligation Reaction | Typical Rate Constant (M⁻¹s⁻¹) at Neutral pH |

|---|---|

| Hydrazone Formation (uncatalyzed) | ~0.006 - 1 |

| Oxime Formation (uncatalyzed) | ~0.006 |

| Oxime Formation (aniline-catalyzed) | ~0.2 - 10 |

| Strain-Promoted Cycloaddition | ~1 - 100 |

Advanced Research Applications of T Boc Aminooxy Peg2 Ch2co2h in Chemical Biology and Materials Science

Bioconjugation Strategies for the Assembly of Complex Molecular Architectures

Bioconjugation, the process of linking molecules to form more complex structures, heavily relies on linkers that can controllably connect different components. The specific architecture of t-Boc-Aminooxy-PEG2-CH2CO2H makes it particularly suitable for creating sophisticated bioconjugates for research purposes. dcchemicals.comdcchemicals.com

Site-Specific Conjugation to Biomolecules for Research Probes

The ability to perform site-specific conjugation is crucial for developing research probes that can report on biological processes without disrupting them. t-Boc-Aminooxy-PEG2-CH2CO2H facilitates the creation of such probes. For instance, a researcher could attach the linker to a specific site on a protein. The carboxylic acid end can be coupled to a primary amine, such as the side chain of a lysine (B10760008) residue on a protein. Following deprotection, the exposed aminooxy group can be ligated to a reporter molecule, such as a fluorescent dye containing an aldehyde, to track the protein's location and interactions within a cell. The hydrophilic PEG spacer helps to maintain the solubility and biological activity of the resulting protein conjugate. chemicalbook.combroadpharm.com

Design and Synthesis of Targeted Protein Degraders (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's own protein disposal system to eliminate specific disease-causing proteins. precisepeg.com A PROTAC consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. precisepeg.com t-Boc-Aminooxy-PEG2-CH2CO2H is explicitly identified as a PEG-based PROTAC linker. chemicalbook.com

Investigation of Linker Length and Composition on PROTAC Efficacy in In Vitro Models

The linker in a PROTAC is not merely a passive spacer; its length and chemical makeup are critical determinants of the PROTAC's effectiveness. precisepeg.comcreative-biolabs.com Research has consistently shown that linker properties significantly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation. precisepeg.com

The length of the linker is a crucial parameter. creative-biolabs.com If a linker is too short, it can lead to steric hindrance, preventing the POI and E3 ligase from binding simultaneously. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. explorationpub.com PEG-based linkers, like t-Boc-Aminooxy-PEG2-CH2CO2H, are frequently used because their length can be systematically varied by adding or removing ethylene (B1197577) glycol units, allowing for the fine-tuning of PROTAC potency. explorationpub.combiochempeg.com Furthermore, the hydrophilic nature of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule, which are often large and hydrophobic. precisepeg.com

Strategies for Orthogonal Linker Functionalization in PROTAC Library Synthesis

The development of effective PROTACs often requires screening a library of candidates with systematic variations in the linker, POI ligand, or E3 ligase ligand. Synthesizing these libraries efficiently is a major challenge. The use of bifunctional linkers with orthogonal protecting groups, such as t-Boc-Aminooxy-PEG2-CH2CO2H, is a key strategy to streamline this process. acs.orgnih.gov

Orthogonal synthesis strategies allow for the modular and controlled assembly of PROTACs. nih.gov For example, a researcher could start with a solid-phase resin and attach the carboxylic acid end of t-Boc-Aminooxy-PEG2-CH2CO2H. After deprotecting the aminooxy group, the POI-binding ligand (containing an aldehyde/ketone) can be attached. Finally, the entire construct can be cleaved from the resin and the E3 ligase ligand can be coupled to a suitable functional group on the other end of the molecule. This modular approach, often combined with techniques like click chemistry or one-pot synthesis, allows for the rapid generation of a diverse library of PROTACs for screening. acs.orgresearchgate.netchemrxiv.org

Linker Architectures in Antibody-Drug Conjugates (ADCs) Research

Antibody-Drug Conjugates (ADCs) are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. biochempeg.comclinicalresearchnewsonline.com The linker that connects the antibody to the drug is a critical component that influences the ADC's stability, solubility, and efficacy. biochempeg.com PEG-based linkers are extensively used in ADC development to enhance their therapeutic properties. clinicalresearchnewsonline.comcreative-biolabs.com

While not exclusively documented for t-Boc-Aminooxy-PEG2-CH2CO2H, its structural motifs are highly relevant to modern ADC linker design. The key benefits of incorporating short, hydrophilic PEG linkers in ADCs include:

Enhanced Pharmacokinetics: PEGylation can shield the ADC from recognition by the immune system and reduce clearance rates, thereby extending its half-life in the bloodstream and allowing more of the drug to reach the tumor site. creative-biolabs.com

Controlled Drug Release: PEG linkers can be incorporated into both cleavable and non-cleavable linker designs. In a hypothetical application, the carboxylic acid of t-Boc-Aminooxy-PEG2-CH2CO2H could be conjugated to an antibody. After deprotection, the aminooxy functionality could be used to attach a payload containing a ketone, creating an oxime-linked ADC. The stability of this linkage could be tuned to control the release of the drug inside the target cancer cell.

The strategic placement and design of PEG units within the linker are active areas of research, with studies showing that the configuration of the PEG chain can significantly impact the ADC's stability and pharmacokinetic profile. researchgate.net

Table of Mentioned Compounds

Impact of PEGylated Linkers on Conjugate Design and Research Properties

Polyethylene glycol (PEG) linkers are integral to modern bioconjugation and drug delivery research. axispharm.com The inclusion of a PEG spacer, such as the PEG2 unit in t-Boc-Aminooxy-PEG2-CH2CO2H, significantly influences the properties of the resulting conjugates. axispharm.com

Key impacts of PEGylated linkers in research settings include:

Improved Solubility: PEG chains increase the solubility of hydrophobic molecules in aqueous solutions, which is crucial for many biological experiments. axispharm.com

Enhanced Stability: The hydrated cloud formed by the PEG chain can protect conjugated molecules, such as proteins, from enzymatic degradation. nih.gov

Reduced Immunogenicity: PEGylation can mask epitopes on proteins, reducing their recognition by the immune system in preclinical research models. axispharm.com

Controlled Spacing: The defined length of the PEG linker provides controllable molecular spacing between the conjugated partners, which can be critical for maintaining the biological activity of proteins or for optimizing the targeting capabilities of a conjugate.

The length and architecture of the PEG linker are critical design parameters. While linear PEG linkers are common, branched PEGs can offer superior protection and prolonged action for therapeutic proteins in research applications. nih.govamericanpharmaceuticalreview.com The choice between a linear and branched PEG can significantly affect the conjugate's hydrodynamic size, which in turn influences its behavior in biological systems. nih.gov For instance, the use of a branched PEG linker has been shown to create a "hydrophilicity reservoir" that can support a higher drug-to-antibody ratio in antibody-drug conjugates (ADCs) while maintaining favorable pharmacokinetic properties in preclinical studies. americanpharmaceuticalreview.com

Functionalization of Biological Macromolecules and Biomaterials in Research

The bifunctional nature of t-Boc-Aminooxy-PEG2-CH2CO2H allows for the sequential and controlled conjugation to various molecules and materials. The carboxylic acid can be activated to react with primary amines, while the Boc-protected aminooxy group, after deprotection, readily reacts with aldehydes and ketones to form stable oxime linkages. google.comaxispharm.com

The functional groups of t-Boc-Aminooxy-PEG2-CH2CO2H are well-suited for peptide and protein modification. The carboxyl group can be coupled to the amino groups of lysine residues or the N-terminus of a peptide or protein to form a stable amide bond. rsc.orgacs.org This reaction is a cornerstone of bioconjugation chemistry.

The aminooxy group provides a highly chemoselective ligation method. After deprotection of the Boc group, the resulting aminooxy functionality can react with an aldehyde or ketone on a target molecule. google.com This is particularly useful as aldehydes and ketones are generally absent in naturally occurring proteins, thus minimizing side reactions. nih.gov Aldehyde or ketone groups can be introduced into peptides and proteins at specific sites through various biochemical and chemical methods. The resulting oxime bond is stable under physiological conditions. nih.gov This dual reactivity allows for the precise assembly of complex biomolecular constructs for research purposes. nih.gov

In the realm of nucleic acid research, t-Boc-Aminooxy-PEG2-CH2CO2H can be used to attach various ligands to oligonucleotides. The linker can be incorporated at the 5'- or 3'-end of the oligonucleotide, or even at internal positions. nih.gov This enables the attachment of molecules such as cell-penetrating peptides (CPPs) to enhance the cellular uptake of the oligonucleotide, a significant hurdle in the development of nucleic acid-based tools and therapeutics. nih.gov

The aminooxy functionality allows for the "click-like" conjugation of aldehyde- or ketone-modified ligands to the oligonucleotide. This strategy is employed for the presentation of small molecules, peptides, or other targeting moieties on the surface of DNA or RNA nanostructures. The PEG spacer ensures that the attached ligand is displayed away from the oligonucleotide backbone, which can be important for its interaction with its target receptor.

The principles of PEGylation are widely applied to the modification of biomaterial surfaces to improve their biocompatibility and to introduce specific functionalities. researchgate.net Covalently attaching PEG chains to a material's surface can significantly reduce non-specific protein adsorption and cell adhesion, a phenomenon often referred to as creating a "non-fouling" surface. researchgate.netacs.org

The carboxyl group of t-Boc-Aminooxy-PEG2-CH2CO2H can be used to anchor the molecule to surfaces that have been pre-functionalized with amine groups. Subsequent deprotection of the Boc group exposes the aminooxy functionality, which can then be used to immobilize biomolecules containing an aldehyde or ketone. acs.org This creates a functionalized surface with specific ligand-binding properties on a non-fouling background. acs.org

This linker is also relevant in the creation of polymer brushes, which are dense layers of polymer chains grafted to a surface. tandfonline.com These brushes are used to control surface properties for applications like biosensors and antifouling coatings. tandfonline.comnih.gov By incorporating monomers with functional groups that are complementary to the reactive ends of t-Boc-Aminooxy-PEG2-CH2CO2H, researchers can create "clickable" polymer brush interfaces. nih.gov This allows for the post-polymerization modification of the brush surface, enabling the attachment of a wide variety of molecules in a controlled manner. nih.gov For instance, a polymer brush can be designed to present aminooxy groups, which can then be used to capture specific proteins or other biomolecules that have been tagged with an aldehyde.

Analytical and Characterization Techniques for T Boc Aminooxy Peg2 Ch2co2h and Its Conjugates in Research

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic techniques are fundamental for confirming the chemical structure of t-Boc-Aminooxy-PEG2-CH2CO2H and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for the structural verification of the linker and its conjugates. In ¹H NMR analysis of t-Boc protected aminooxy compounds, characteristic signals for the t-Boc group protons appear around 1.4 ppm. rsc.orgmdpi.com The protons of the PEG chain would produce signals in the region of 3.5-3.8 ppm, and the methylene (B1212753) protons adjacent to the carboxylic acid would also have a distinct chemical shift. rsc.orgmdpi.com Upon conjugation, changes in the NMR spectrum, such as the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the conjugated molecule, would confirm the reaction's success. acs.org ¹³C NMR provides complementary information, with characteristic peaks for the carbonyl carbons of the t-Boc group and the carboxylic acid, as well as the carbons of the PEG chain. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net For t-Boc-Aminooxy-PEG2-CH2CO2H, characteristic absorption bands would be observed for the C=O stretching of the carbamate (B1207046) (around 1700 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹), the N-H bending of the carbamate, and the C-O stretching of the PEG chain. researchgate.netnih.gov Successful conjugation would be indicated by changes in these bands, particularly the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new amide C=O stretch. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment of Research Materials

Chromatographic methods are indispensable for both the purification of t-Boc-Aminooxy-PEG2-CH2CO2H and its conjugates, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying PEGylated compounds. researchgate.netfrontiersin.org Reversed-phase HPLC (RP-HPLC) is commonly used to separate molecules based on their hydrophobicity. researchgate.net For the analysis of t-Boc-Aminooxy-PEG2-CH2CO2H, a C18 column with a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA) would likely be employed. thermofisher.com The purity of the linker can be determined by the area of its corresponding peak in the chromatogram. After conjugation, a shift in retention time is expected, and the disappearance of the starting material peak indicates the completion of the reaction. thermofisher.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique is particularly useful for purifying PEGylated proteins from unreacted PEG and other small molecules. Following the conjugation of t-Boc-Aminooxy-PEG2-CH2CO2H to a larger biomolecule, SEC can effectively separate the higher molecular weight conjugate from the excess linker and other reaction byproducts. chromatographyonline.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. While not as commonly used as IEX or SEC for PEGylated proteins, it can be a valuable complementary technique, especially for purifying proteins that are difficult to separate by other methods.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since the PEG chains can shield the surface charges of a protein, IEX can be used to separate positional isomers of PEGylated proteins, as the location of the PEGylation can affect the protein's binding to the IEX resin.

Interactive Data Table: Common Chromatographic Techniques

| Technique | Principle of Separation | Application for t-Boc-Aminooxy-PEG2-CH2CO2H and Conjugates |

| High-Performance Liquid Chromatography (HPLC) | Polarity/Hydrophobicity | Purity assessment of the linker, monitoring reaction progress, and purification of conjugates. researchgate.netfrontiersin.org |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Purification of PEGylated biomolecules from unreacted linker and byproducts. chromatographyonline.com |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Supplementary purification technique for PEGylated proteins. |

| Ion-Exchange Chromatography (IEX) | Net Charge | Separation of positional isomers of PEGylated proteins. |

Mass Spectrometry for Molecular Mass Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of t-Boc-Aminooxy-PEG2-CH2CO2H and its conjugates, providing definitive evidence of successful conjugation. walshmedicalmedia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is a widely used technique for the analysis of PEGylated proteins. walshmedicalmedia.com It can accurately determine the average molecular weight of the conjugate and provide information on the degree of PEGylation. walshmedicalmedia.combath.ac.uk For t-Boc-Aminooxy-PEG2-CH2CO2H, MALDI-TOF MS would confirm its molecular weight. After conjugation, the mass spectrum would show a mass shift corresponding to the addition of the linker and the biomolecule. nih.govgoogle.com

Electrospray Ionization (ESI) MS: ESI-MS is another powerful technique, often coupled with liquid chromatography (LC-MS), for the analysis of PEGylated compounds. walshmedicalmedia.com LC-ESI-MS allows for the separation of different species in a mixture before mass analysis, providing detailed information about the reaction products. intertek.com This is particularly useful for complex reaction mixtures containing unreacted starting materials, the desired conjugate, and potential byproducts. nih.gov

Quantitative Analytical Methods for Determining Conjugation Efficiency

Determining the efficiency of the conjugation reaction is crucial for optimizing the process and ensuring the quality of the final product.

HPLC-Based Quantification: As mentioned earlier, HPLC can be used to quantify the amount of unreacted starting material and the formed conjugate. By creating a calibration curve with known concentrations of the starting material and the product, the efficiency of the conjugation reaction can be calculated from the peak areas in the chromatogram. thermofisher.com The use of a charged aerosol detector (CAD) can be beneficial as it responds to all nonvolatile analytes, even those without a chromophore, which is often a challenge with PEG compounds. chromatographyonline.comthermofisher.com

Enzyme-Linked Immunosorbent Assay (ELISA): For conjugates involving antibodies or other proteins, ELISA can be a highly sensitive method for quantification. nih.gov An ELISA can be designed to specifically detect the PEGylated product, allowing for the determination of its concentration in a sample. nih.gov Second-generation monoclonal antibodies against PEG have been developed that allow for the sensitive quantification of a wide range of PEGylated compounds. nih.gov

Radiolabeling Methodologies for Tracking Studies in Preclinical Research Models

Radiolabeling is a highly sensitive technique used to track the in vivo behavior of molecules in preclinical research.

The t-Boc-Aminooxy-PEG2-CH2CO2H linker can be incorporated into a larger molecule that is then radiolabeled, or the linker itself could potentially be synthesized with a radioactive isotope. Commonly used radioisotopes for such studies include ³H, ¹⁴C, ¹¹¹In, and ¹²⁵I. For instance, a chelating agent can be attached to the PEG linker to chelate a metallic radioisotope like ⁶⁴Cu. wustl.eduresearchgate.net

Once radiolabeled, the conjugate can be administered to a preclinical model, and its distribution, metabolism, and excretion can be monitored using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). rsc.org This provides valuable information on the pharmacokinetic properties of the PEGylated molecule. researchgate.net

Interactive Data Table: Research Findings on Radiolabeled PEG Conjugates

| Radiolabel | Labeled Molecule/Conjugate | Key Finding | Reference |

| ⁶⁴Cu | DOTA-PEG-BN(7-14) | Demonstrated specific binding to GRPR-positive cells and in vivo tumor uptake. | wustl.edu |

| ⁶⁴Cu | Peptide-PEG Conjugates | The length and structure of the PEG linker significantly impacted tumor retention and pharmacokinetic properties. | researchgate.net |

| ¹²⁵I | Tobacco Mosaic Virus | Radioiodination allowed for in vivo tracking of the viral nanoparticle. | rsc.org |

Future Directions and Emerging Research Avenues

Development of Novel Bifunctional Linker Derivatives with Enhanced Reactivity or Selectivity

The core structure of t-Boc-Aminooxy-PEG2-CH2CO2H is a template for innovation. Research is moving towards the creation of a diverse library of linker derivatives to meet specific challenges in bioconjugation. This involves modifying three key components: the reactive ends, the protective groups, and the spacer unit.

Varying Spacer Length and Composition: The length of the PEG chain is a critical parameter influencing the properties of the final conjugate. Derivatives with longer PEG chains, such as t-Boc-Aminooxy-PEG4-CH2CO2H, are already available, offering increased hydrophilicity and greater spatial separation between conjugated molecules. itn.ptnih.gov Future derivatives may incorporate different polymer backbones or rigid spacers to provide more control over the conformation and distance between the linked moieties, which is crucial for applications like PROTACs where precise orientation within a ternary complex is key for efficacy. explorationpub.com

Alternative Reactive Groups: While the aminooxy group provides a specific handle for reacting with aldehydes and ketones (oxime ligation), and the carboxylic acid reacts with primary amines, there is a growing demand for linkers with alternative, orthogonal reactive groups. acs.orgru.nl This has led to the development of a wide array of PEG linkers featuring functionalities such as maleimides (for reaction with thiols), azides or alkynes (for "click chemistry"), and DBCO (for strain-promoted, copper-free click chemistry). portlandpress.com By replacing the aminooxy or carboxyl group on the PEG2 backbone with these alternatives, researchers can create linkers tailored for specific, multi-step conjugation strategies.

Advanced Protecting Group Strategies: The tert-Butyloxycarbonyl (Boc) group is a well-established protecting group for amines, removable under mild acidic conditions. acs.org However, the development of linkers with orthogonal protecting groups (e.g., Fmoc, which is base-labile) allows for selective deprotection and sequential conjugation, enabling the construction of more complex molecular architectures. chemrxiv.org

The table below showcases a selection of related bifunctional linkers, illustrating the diversity emerging from the fundamental PEG-based structure.

Table 1: Interactive Data Table of Related Bifunctional Linker Derivatives

| Compound Name | Core Structure Features | Common Applications |

|---|---|---|

| t-Boc-N-amido-PEG2-CH2CO2H | Amine and Carboxyl ends, PEG2 spacer. nih.govnih.gov | PROTACs, Antibody-Drug Conjugates (ADCs). chemrxiv.orgnih.gov |

| t-Boc-Aminooxy-PEG4-CH2CO2H | Aminooxy and Carboxyl ends, longer PEG4 spacer. nih.gov | Bioconjugation requiring increased solubility/spacing. |

| Fmoc-NH-PEG2-CH2COOH | Fmoc-protected amine, useful for orthogonal synthesis. chemrxiv.org | Peptide synthesis, complex bioconjugates. chemrxiv.org |

| DBCO-PEG-NHS ester | DBCO and NHS ester ends for orthogonal click/amine reactions. digitellinc.comportlandpress.com | Copper-free click chemistry, dual labeling. portlandpress.com |

| Maleimide-PEG-COOH | Maleimide and Carboxyl ends for thiol and amine reactions. | Site-specific protein modification. |

Integration of Computational and Structural Modeling for Rational Linker Design

The traditional "trial-and-error" approach to linker development is being superseded by rational, computer-aided design. explorationpub.com Computational modeling is becoming an indispensable tool for predicting how a linker, such as a derivative of t-Boc-Aminooxy-PEG2-CH2CO2H, will behave in a complex biological system. digitellinc.com

Molecular Dynamics (MD) simulations, in particular, allow researchers to understand the conformational dynamics of linkers. elifesciences.orgnih.gov For PROTACs, the flexibility, length, and chemical nature of the linker are not merely for connecting two ends; they actively influence the stability and orientation of the ternary complex (E3 ligase-PROTAC-target protein), which is a prerequisite for successful protein degradation. elifesciences.orgacs.orgnih.gov MD simulations can model how a linker like t-Boc-Aminooxy-PEG2-CH2CO2H or its derivatives will behave in solution and within the binding pockets of the target proteins, helping to predict the resulting geometry of the ternary complex. nih.govnih.gov

These computational approaches enable the in silico screening of virtual libraries of linker designs. nih.gov By modeling parameters such as linker plasticity, the potential for intramolecular interactions, and the resulting protein-protein interface, scientists can prioritize the synthesis of linkers that are most likely to be effective. chemrxiv.orgnih.gov This rational design process accelerates the development of more potent and selective ADCs and PROTACs, saving significant time and resources compared to purely empirical methods. nih.govitn.ptcomputabio.com

Exploration of Synergistic Applications with Advanced Bioorthogonal Chemistries

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The aminooxy group of t-Boc-Aminooxy-PEG2-CH2CO2H is a prime example, as its reaction with aldehydes or ketones to form a stable oxime bond is highly specific and bioorthogonal.

The future lies in combining this chemistry with other advanced bioorthogonal reactions in a synergistic fashion. For instance, the carboxyl end of t-Boc-Aminooxy-PEG2-CH2CO2H can be derivatized to include an alkyne or an azide (B81097). This creates a trifunctional linker. One could first conjugate a molecule to the alkyne via a copper-catalyzed or strain-promoted click reaction, then deprotect the Boc group and conjugate a second molecule via oxime ligation. This allows for the precise, stepwise assembly of highly complex multi-component systems for applications in dual-modality imaging, targeted drug delivery, and fundamental cell biology. The development of linkers bearing multiple, mutually orthogonal reactive groups is a key area of ongoing research. portlandpress.comnih.gov

Expansion of Research Applications in Synthetic Biology and Advanced Functional Materials

The versatility of linkers derived from the t-Boc-Aminooxy-PEG2-CH2CO2H scaffold extends beyond therapeutics into synthetic biology and materials science.

In synthetic biology, these linkers are used to create novel protein-polymer conjugates and to assemble synthetic protein pathways. bohrium.com By linking different enzymes in close proximity, it is possible to create multi-enzyme complexes that channel substrates, increasing the efficiency of a metabolic pathway. The ability to control the spacing and orientation of proteins with a defined linker is critical for engineering these synthetic biological machines.

In advanced functional materials, PEG-peptide conjugates are of particular interest. bohrium.com The self-assembly of these amphiphilic molecules, driven by the properties of both the hydrophilic PEG linker and the attached peptide sequence, can lead to the formation of highly ordered nanostructures such as micelles, nanofibers, and hydrogels. bohrium.com By carefully designing the peptide sequence and choosing a linker like t-Boc-Aminooxy-PEG2-CH2CO2H, researchers can create "smart" materials that respond to specific biological cues. These materials have potential applications in tissue engineering, as controlled-release drug depots, and as functional coatings for medical devices. chemrxiv.org The ability to attach bioactive molecules to these self-assembling structures via the linker's reactive ends opens up possibilities for creating materials with tailored biological functions.

Q & A

Q. What is the optimal method for deprotecting the t-Boc group in t-Boc-Aminooxy-PEG2-CH2CO2H, and how does this affect downstream reactivity?

The t-Boc (tert-butoxycarbonyl) group is acid-labile and can be removed under mild acidic conditions. A standard protocol involves using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours, followed by neutralization and purification. Post-deprotection, the aminooxy group (-ONH2) becomes reactive, enabling conjugation with aldehydes or ketones to form stable oxime bonds. Care must be taken to avoid prolonged acid exposure, which could hydrolyze the PEG2 linker or the carboxylic acid moiety .

Q. How can the terminal carboxylic acid (-CH2CO2H) in t-Boc-Aminooxy-PEG2-CH2CO2H be activated for bioconjugation with amine-containing biomolecules?

The carboxylic acid group is typically activated using carbodiimide-based reagents (e.g., EDC or DCC) in the presence of NHS (N-hydroxysuccinimide) to form an active ester intermediate. This intermediate reacts efficiently with primary amines (e.g., lysine residues) to form stable amide bonds. Reaction conditions (pH 6–7, 4–25°C, 2–4 hours) must balance activation efficiency with minimizing hydrolysis of the active ester. Post-conjugation, excess reagents are removed via dialysis or size-exclusion chromatography .

Q. What role does the PEG2 spacer play in modulating the physicochemical properties of t-Boc-Aminooxy-PEG2-CH2CO2H?

The PEG2 (polyethylene glycol) linker enhances solubility in aqueous and organic solvents, reduces steric hindrance during conjugation, and improves biocompatibility. Its hydrophilic nature increases the hydrodynamic radius of bioconjugates, which can prolong circulation time in biological systems. The short PEG2 chain (compared to longer PEG variants) minimizes potential interference with target binding while retaining solubility advantages .

Advanced Research Questions

Q. How can experimental design be optimized to evaluate the efficiency of oxime ligation between t-Boc-Aminooxy-PEG2-CH2CO2H and carbonyl-containing molecules?

A systematic approach includes:

- pH optimization : Oxime formation is pH-dependent, with optimal rates at pH 4–5. Use buffer systems (e.g., acetate or citrate) to maintain precise control.

- Stoichiometry titration : Vary molar ratios of aminooxy to carbonyl groups (1:1 to 1:5) to determine saturation points.

- Kinetic analysis : Monitor reaction progress via HPLC or LC-MS to quantify unreacted starting materials and intermediates.

- Competitive assays : Test specificity by introducing competing nucleophiles (e.g., hydroxylamine) to assess selectivity .

Q. How should researchers address contradictions in reported stability data for t-Boc-Aminooxy-PEG2-CH2CO2H under varying storage conditions?

Conflicting stability data often arise from differences in solvent systems, temperature, or residual moisture. To resolve discrepancies:

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with lyophilized vs. solution-state samples.

- Characterize degradation products via LC-MS or NMR to identify pathways (e.g., Boc group hydrolysis, PEG oxidation).

- Standardize storage protocols: Lyophilized material stored at -20°C under inert gas (N2/Ar) typically exhibits >12-month stability, while solutions in DMSO or DMF require desiccation and -80°C storage .

Q. What strategies mitigate interference between the aminooxy and carboxylic acid groups during multi-step bioconjugation workflows?

Sequential protection/deprotection is critical:

- Step 1 : Activate the carboxylic acid with EDC/NHS and conjugate to an amine-containing molecule (e.g., protein), leaving the Boc-protected aminooxy group inert.

- Step 2 : Deprotect the Boc group with TFA and perform oxime ligation with a carbonyl-containing partner. Use orthogonal protecting groups (e.g., Fmoc for amines) if additional functional groups are present. Validate stepwise reactions via MALDI-TOF or SDS-PAGE to confirm intermediate integrity .

Q. How do solvent polarity and temperature influence the stability of t-Boc-Aminooxy-PEG2-CH2CO2H during long-term reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate hydrolysis of the Boc group at elevated temperatures (>25°C). In contrast, non-polar solvents (e.g., DCM) stabilize the Boc group but reduce solubility. A balanced approach involves:

- Using DCM for Boc deprotection (0–25°C, 1–2 hours).

- Switching to aqueous-organic biphasic systems (e.g., DCM/water) for conjugation steps. Monitor temperature rigorously, as even minor increases (10°C) can degrade reaction specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.